For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Ethoxybenzamide
This document provides a comprehensive technical overview of 2-Ethoxybenzamide (also known as Ethenzamide), covering its chemical structure, physicochemical properties, synthesis, pharmacological actions, pharmacokinetics, toxicology, and analytical methodologies.
Core Chemical Information
Chemical Structure and Identifiers
2-Ethoxybenzamide is an aromatic amide, structurally characterized by a benzene (B151609) ring substituted with an ethoxy group and a carboxamide group at positions 2 and 1, respectively.
| Identifier | Value |
| IUPAC Name | 2-ethoxybenzamide[1] |
| Synonyms | Ethenzamide, o-Ethoxybenzamide, Ethosalicyl[1] |
| CAS Number | 938-73-8[1] |
| Molecular Formula | C₉H₁₁NO₂[1] |
| SMILES | CCOC1=CC=CC=C1C(=O)N |
| InChI Key | SBNKFTQSBPKMBZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
2-Ethoxybenzamide presents as a white or almost-white crystalline powder. It is generally odorless and tasteless.
| Property | Value | Source |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | 129 - 134 °C | [2] |
| Water Solubility | < 0.1 g/100 mL at 16 °C | [3] |
| LogP | 1.1842 | [4] |
| pKa (Predicted) | 15.62 ± 0.50 | [3][5] |
| Appearance | White to almost white granular crystalline powder | [3] |
Synthesis of 2-Ethoxybenzamide
The synthesis of 2-Ethoxybenzamide is commonly achieved through the O-alkylation of salicylamide (B354443). A detailed experimental protocol for a standard laboratory synthesis is provided below.
Experimental Protocol: Synthesis from Salicylamide
This protocol describes the synthesis of 2-Ethoxybenzamide via the reaction of salicylamide with ethyl sulfate (B86663) in an alkaline solution.
Materials:
-
Salicylamide
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethyl Sulfate ((C₂H₅)₂SO₄)
-
Pure Water
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Alkaline Solution: Prepare a 10% (w/w) sodium hydroxide solution in pure water. In a reaction vessel, add the required volume of pure water, followed by 95% of the total calculated mass of sodium hydroxide for the reaction. Stir until dissolved.
-
Addition of Salicylamide: Add salicylamide to the sodium hydroxide solution. The molar ratio of salicylamide to total sodium hydroxide should be approximately 1:0.45. Stir the mixture until the salicylamide is completely dissolved.[6]
-
Alkylation Reaction: While maintaining the temperature of the reaction mixture between 45-50 °C, slowly add ethyl sulfate. The molar ratio of salicylamide to ethyl sulfate should be approximately 1:0.8.[6]
-
Reaction Incubation: Maintain the reaction temperature between 40-80 °C for 1-6 hours with continuous stirring.[6]
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The 2-Ethoxybenzamide product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Washing and Neutralization: Wash the collected solid with pure water. Continue washing until the pH of the filtrate is neutral (pH ≈ 7).[6]
-
Drying and Finishing: Transfer the washed product to a centrifuge for dehydration. Subsequently, dry the product in a vacuum oven at 65-75 °C for 4-6 hours. The final dried product can be pulverized to obtain a fine powder.[6]
Caption: Chemical synthesis workflow for 2-Ethoxybenzamide.
Pharmacology and Mechanism of Action
2-Ethoxybenzamide is classified as a non-steroidal anti-inflammatory drug (NSAID) and exhibits analgesic and antipyretic properties.[1] Its mechanism of action is multifaceted, involving both canonical and non-canonical pathways.
Inhibition of Cyclooxygenase (COX)
Like other salicylates, 2-Ethoxybenzamide is understood to exert its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. However, one study reported no significant inhibitory effects on COX-1 and COX-2, suggesting its analgesic effect may arise from other mechanisms.[7]
Stimulation of Melanogenesis via CREB Signaling
A distinct pharmacological action of 2-Ethoxybenzamide is its ability to stimulate melanin (B1238610) synthesis. Studies in B16F1 melanoma cells have shown that it enhances the phosphorylation of cAMP response element-binding protein (CREB). This activation leads to an upregulation of microphthalmia-associated transcription factor (MITF) and melanocortin 1 receptor (MC1R) gene expression.[8][9] MITF, a master regulator of melanocyte development, subsequently increases the expression of key melanogenic enzymes like tyrosinase, leading to increased melanin production. This pathway appears to be independent of intracellular cAMP levels but is associated with the phosphorylation of extracellular signal-regulated kinase (ERK).[10][11]
Caption: Proposed signaling pathway for 2-Ethoxybenzamide-induced melanogenesis.
Pharmacokinetics (ADME)
The absorption, distribution, metabolism, and excretion (ADME) profile of 2-Ethoxybenzamide has been studied primarily in animal models.
| Parameter | Description | Source |
| Metabolism | Primarily hepatic. It is metabolized in vivo into salicylamide through de-ethylation. | [1] |
| Pharmacokinetic Model | A physiological pharmacokinetic model has been developed for rats and rabbits, using in vitro data to simulate in vivo plasma and tissue concentrations. | [12] |
| Bioavailability | Specific quantitative data is not readily available, but as an orally administered drug, it undergoes absorption through the gastrointestinal tract. | [13] |
| Excretion | The metabolites are expected to be excreted renally, similar to other salicylates. |
Note: Detailed human pharmacokinetic parameters such as half-life, clearance, and volume of distribution are not well-documented in publicly available literature.
Toxicology
The toxicological profile of 2-Ethoxybenzamide indicates moderate acute toxicity.
| Parameter | Species | Route | Value | Source |
| LD₅₀ | Rat | Oral | 2200 mg/kg | [2] |
| LD₅₀ | Mouse | Oral | 1160 mg/kg | [3][14] |
| Carcinogenicity | Not classified | - | No component is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | [2] |
| Reactivity | Reacts with strong oxidizing agents. As an amide, it can react with azo/diazo compounds to generate toxic gases and with strong reducing agents to form flammable gases. | [2][9] |
Analytical and Experimental Protocols
Protocol: HPLC Method for Quantification
This protocol provides a starting point for the quantitative analysis of 2-Ethoxybenzamide using reverse-phase HPLC.
Instrumentation & Materials:
-
HPLC system with UV-Vis detector (e.g., Agilent 1260 or equivalent)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v). Degas before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Procedure:
-
Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 volume ratio. Filter and degas the mobile phase.
-
Standard Preparation: Prepare a stock solution of 2-Ethoxybenzamide (e.g., 1000 µg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing 2-Ethoxybenzamide in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 2-Ethoxybenzamide in the samples from the calibration curve.[15]
Protocol: Analysis of CREB Phosphorylation by Western Blot
This protocol describes the analysis of CREB phosphorylation in B16F1 melanoma cells following treatment with 2-Ethoxybenzamide.
Materials:
-
B16F1 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
2-Ethoxybenzamide solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133), Rabbit anti-total-CREB
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture B16F1 cells to ~80% confluency. Treat cells with desired concentrations of 2-Ethoxybenzamide or vehicle control for a specified time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-CREB, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CREB.[12][14][16]
Caption: Experimental workflow for Western Blot analysis of pCREB.
References
- 1. Ethenzamide - Wikipedia [en.wikipedia.org]
- 2. ERK Activation by Fucoidan Leads to Inhibition of Melanogenesis in Mel-Ab Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Ethoxybenzamide CAS#: 938-73-8 [m.chemicalbook.com]
- 4. New Synthesized Galloyl‐RGD Inhibits Melanogenesis by Regulating the CREB and ERK Signaling Pathway in B16F10 Melanoma Cells | Semantic Scholar [semanticscholar.org]
- 5. rrc.nbrp.jp [rrc.nbrp.jp]
- 6. CN102675143A - Method for synthesizing ethenzamide - Google Patents [patents.google.com]
- 7. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neobavaisoflavone Inhibits Melanogenesis through the Regulation of Akt/GSK-3β and MEK/ERK Pathways in B16F10 Cells and a Reconstructed Human 3D Skin Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Soyasaponin-I Attenuates Melanogenesis through Activation of ERK and Suppression of PKA/CREB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analgesic - Wikipedia [en.wikipedia.org]
- 14. origene.com [origene.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]


